

# Commercial Availability and Synthetic Applications of 5-Ethyl-2-Pyridineethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-Ethyl-2-Pyridineethanol**

Cat. No.: **B019831**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Ethyl-2-pyridineethanol** is a commercially available substituted pyridine derivative that serves as a crucial building block in the synthesis of various organic molecules. Its primary application lies in the pharmaceutical industry as a key intermediate in the production of the antidiabetic drug Pioglitazone. This technical guide provides a comprehensive overview of the commercial availability of **5-Ethyl-2-pyridineethanol**, detailed specifications from various suppliers, and an in-depth look at its application in the synthesis of Pioglitazone, including a representative experimental protocol. Furthermore, this guide explores the broader context of pyridine derivatives' biological significance and outlines a logical workflow for its synthetic utilization.

## Commercial Availability and Suppliers

**5-Ethyl-2-pyridineethanol** is readily available from a range of chemical suppliers, including manufacturers and distributors. The compound is offered in various purities and quantities to suit different research and development needs.

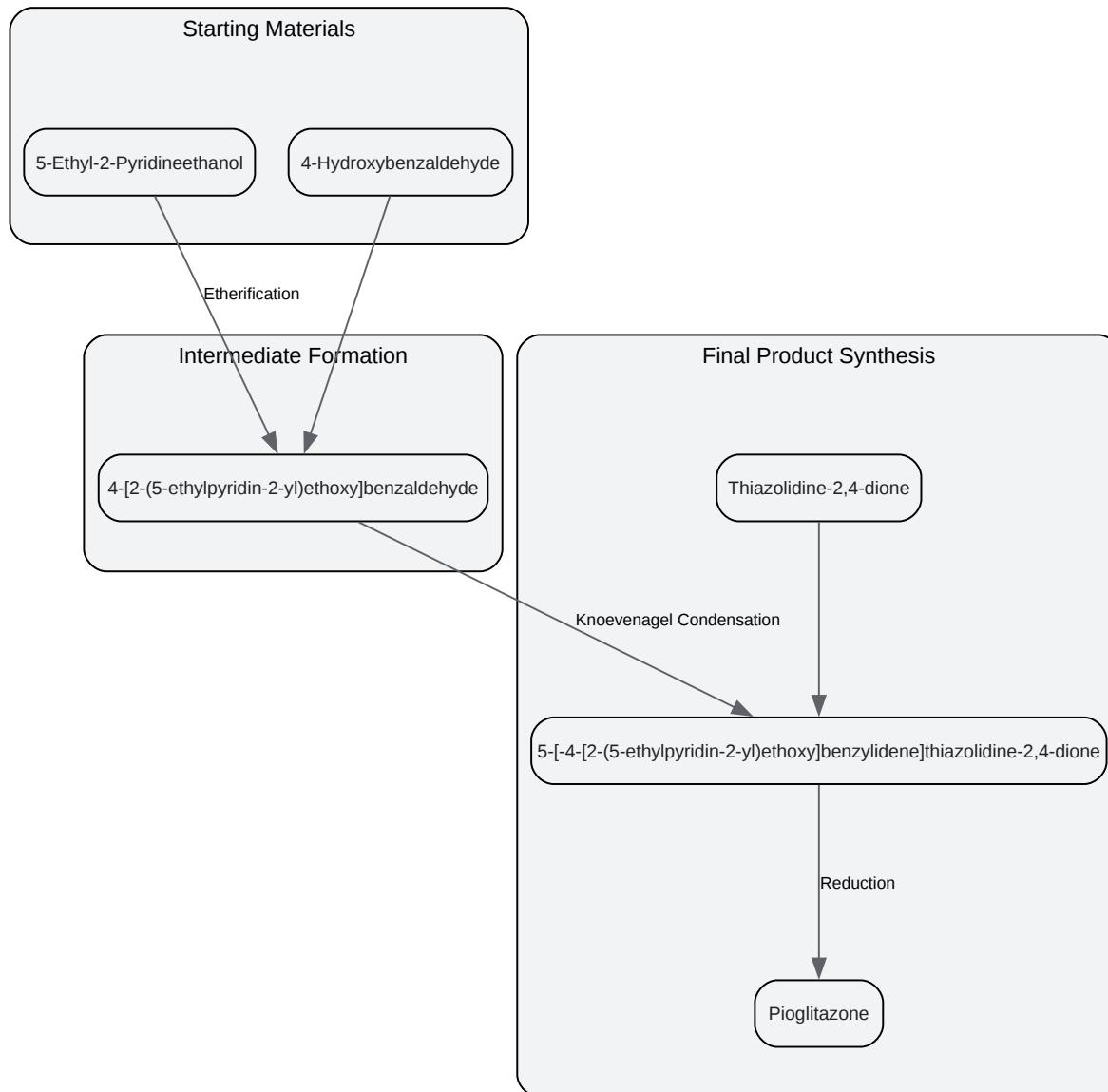
Table 1: Commercial Suppliers and Product Specifications for **5-Ethyl-2-Pyridineethanol**

| Supplier                      | Product Name                        | CAS Number | Purity                          | Available Quantities                         |
|-------------------------------|-------------------------------------|------------|---------------------------------|----------------------------------------------|
| Muby Chemicals                | 5-Ethyl-Pyridine-2-Ethanol          | 5223-06-3  | ≥ 99% (GC)                      | Bulk quantities available upon request       |
| Tokyo Chemical Industry (TCI) | 5-Ethyl-2-pyridineethanol           | 5223-06-3  | >98.0% (GC) <a href="#">[1]</a> | 5g, 25g <a href="#">[1]</a>                  |
| Chem-Impex                    | 5-Ethyl-2-pyridineethanol           | 5223-06-3  | ≥ 97% (GC) <a href="#">[2]</a>  | 5G, 25G, 100G, 250G, 1KG <a href="#">[2]</a> |
| Sarex                         | 5-Ethyl pyridine-2-ethanol          | 5223-06-3  | 99.0 to 102.0 % (Titration)     | Up to 72 MT capacity <a href="#">[3]</a>     |
| Santa Cruz Biotechnology      | 5-Ethyl-2-pyridineethanol           | 5223-06-3  | Research Grade                  | Inquire for availability <a href="#">[4]</a> |
| LookChem                      | 5-Ethyl-2-Pyridineethanol           | 5223-06-3  | Commercial mass production      | Various suppliers listed <a href="#">[5]</a> |
| Fisher Scientific             | 5-Ethyl-2-pyridineethanol<br>98.0+% | 5223-06-3  | 98.0+%                          | 5 g <a href="#">[6]</a>                      |
| Navone Specialties            | 5 Ethyl-2-Pyridineethanol           | 5223-06-3  | Not specified                   | As per requirement <a href="#">[7]</a>       |
| Anju Life Science             | 5 Ethyl 2 Pyridine Ethanol          | 5223-06-3  | Not specified                   | Minimum Order: 1 Ton <a href="#">[8]</a>     |
| Minol Acid And Chemicals      | 5-Ethyl pyridine-2-ethanol          | 5223-06-3  | Not specified                   | In Stock <a href="#">[9]</a>                 |

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Ethyl-2-pyridineethanol** is provided in the table below.

Table 2: Physicochemical Properties of **5-Ethyl-2-Pyridineethanol**


| Property            | Value                                                       | Reference |
|---------------------|-------------------------------------------------------------|-----------|
| Molecular Formula   | C9H13NO                                                     | [2][5]    |
| Molecular Weight    | 151.21 g/mol                                                | [2][7]    |
| Appearance          | White or Colorless to Yellow powder to lump to clear liquid | [1]       |
| Melting Point       | 39-44 °C                                                    | [10]      |
| Boiling Point       | 259.4 °C at 760 mmHg                                        | [11]      |
| Solubility          | Freely Soluble in Dichloromethane; Miscible with Methanol   | [10]      |
| Storage Temperature | -20°C Freezer or Room Temperature (cool, dark place)        | [10][12]  |

## Application in the Synthesis of Pioglitazone

The most prominent application of **5-Ethyl-2-pyridineethanol** is as a pivotal intermediate in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[3] Pioglitazone functions as an insulin sensitizer and is used in the management of type 2 diabetes mellitus.[3] The synthesis involves the reaction of **5-Ethyl-2-pyridineethanol** with 4-hydroxybenzaldehyde to form an ether linkage, followed by further modifications to construct the thiazolidinedione ring.

## General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Pioglitazone, highlighting the role of **5-Ethyl-2-pyridineethanol**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Pioglitazone from **5-Ethyl-2-Pyridineethanol**.

## Experimental Protocol: Synthesis of **4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde**

This protocol is a representative example of the initial etherification step in Pioglitazone synthesis.

#### Materials:

- (5-ethyl-2-pyridyl)ethanol (80 g)
- Methylene chloride (800 ml)
- Triethylamine (55 g)
- Methanesulfonyl chloride (73.2 g)
- Water
- Saturated aqueous solution of sodium hydrogencarbonate
- Saturated aqueous saline solution
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.[5]
- Add 55 g of triethylamine to the solution.[5]
- While stirring and cooling, gradually add 73.2 g of methanesulfonyl chloride dropwise.[5]
- Stir the mixture at room temperature for 3 hours.[5]
- Add 400 ml of water to the reaction mixture and separate the aqueous layer.
- Re-extract the aqueous layer and combine the organic layers.
- Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.[5]
- Dry the organic layer over anhydrous sodium sulfate.[5]

- Distill off the solvent under reduced pressure to obtain the product.[5]

## Biological Context and Signaling Pathways of Pyridine Derivatives

While direct studies on the specific signaling pathways modulated by **5-Ethyl-2-pyridineethanol** are not readily available, the broader class of pyridine derivatives is known for a wide range of biological activities.[13][14] These activities often stem from their ability to interact with various biological targets due to the presence of the nitrogen-containing heterocyclic ring.

The ultimate product of the synthesis described, Pioglitazone, exerts its therapeutic effect by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR- $\gamma$ ).

### PPAR- $\gamma$ Signaling Pathway

The diagram below illustrates the general mechanism of action for thiazolidinediones like Pioglitazone.

Caption: Simplified PPAR- $\gamma$  signaling pathway activated by Pioglitazone.

## Other Potential Applications

Beyond its role in Pioglitazone synthesis, **5-Ethyl-2-pyridineethanol** and its derivatives are explored in other areas:

- Agrochemicals: It can serve as a building block for the synthesis of novel pesticides and herbicides.[1][2]
- Neuroprotective Agents: Some research suggests potential applications in the development of therapeutic agents for neurological disorders.[1]
- Flavor and Fragrance: It is used in the production of aromatic compounds.[1]

## Conclusion

**5-Ethyl-2-pyridineethanol** is a commercially accessible and versatile chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of Pioglitazone. Its availability from multiple suppliers with varying specifications makes it a readily procurable starting material for both research and industrial purposes. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents underscores its importance in drug development. Further research into the synthesis of other derivatives and their biological evaluation may unveil new applications for this valuable pyridine compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. What is 5-Ethyl-2-pyridineethanol used for [lookchem.com]
- 3. 5-Ethyl pyridine-2-ethanol [sarex.com]
- 4. 5-Ethyl-2-pyridine alcohol CAS#: 53428-03-8 [m.chemicalbook.com]
- 5. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]
- 6. Pioglitazone | 111025-46-8 [chemicalbook.com]
- 7. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. 5-Ethyl-2-pyridineethanol | 5223-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]

- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 5-Ethyl-2-Pyridineethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019831#commercial-availability-and-suppliers-of-5-ethyl-2-pyridineethanol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)